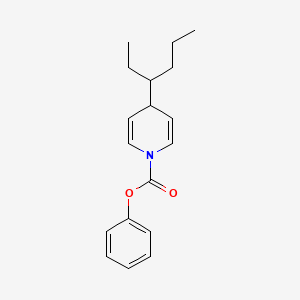

Phenyl 4-(hexan-3-yl)pyridine-1(4H)-carboxylate

Description

Properties

CAS No. |

651053-99-5 |

|---|---|

Molecular Formula |

C18H23NO2 |

Molecular Weight |

285.4 g/mol |

IUPAC Name |

phenyl 4-hexan-3-yl-4H-pyridine-1-carboxylate |

InChI |

InChI=1S/C18H23NO2/c1-3-8-15(4-2)16-11-13-19(14-12-16)18(20)21-17-9-6-5-7-10-17/h5-7,9-16H,3-4,8H2,1-2H3 |

InChI Key |

BVYGTHTXWWBNRS-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CC)C1C=CN(C=C1)C(=O)OC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-(hexan-3-yl)pyridine-1(4H)-carboxylate typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors such as aldehydes and ammonia or amines.

Attachment of the Hexyl Chain: The hexyl chain can be introduced via alkylation reactions using hexyl halides in the presence of a base.

Introduction of the Phenyl Group: The phenyl group can be attached through a Friedel-Crafts acylation reaction using benzene and an acyl chloride.

Formation of the Carboxylate Group: The carboxylate group can be introduced through esterification reactions involving carboxylic acids and alcohols.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and continuous flow processes can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Structural Features Governing Reactivity

The compound’s reactivity arises from:

-

Pyridine ring : Susceptible to electrophilic substitution and redox reactions due to electron-deficient nature.

-

Ester group : Hydrolyzable under acidic or basic conditions, though specific data for this compound is limited .

-

Hexan-3-yl substituent : Introduces steric bulk, potentially directing regioselectivity in substitution reactions.

Oxidation Reactions

The pyridine ring undergoes oxidation under controlled conditions:

| Reaction Type | Reagent | Conditions | Outcome |

|---|---|---|---|

| Oxidation | Potassium permanganate | Acidic or basic medium | Formation of N-oxide derivatives (postulated based on pyridine chemistry). |

Mechanistic Insight : Oxidation likely targets the pyridine nitrogen, generating intermediates that stabilize through resonance.

Reduction Reactions

Reductive transformations involve the pyridine ring or ester group:

| Reaction Type | Reagent | Conditions | Outcome |

|---|---|---|---|

| Reduction | Lithium aluminum hydride | Anhydrous ether | Conversion of the ester to a primary alcohol or partial reduction of the pyridine ring. |

Limitations : Exact product distribution remains undocumented, but analogous pyridine reductions suggest dihydropyridine intermediates.

Substitution Reactions

Electrophilic and nucleophilic substitutions are feasible:

Bromination

| Reagent | Conditions | Regioselectivity | Product |

|---|---|---|---|

| N-Bromosuccinimide | Not specified | Likely directed by hexan-3-yl group | Brominated pyridine derivatives. |

Key Consideration : Steric effects from the hexan-3-yl group may favor substitution at the para position relative to the ester.

Acylation

While not directly reported, analogous pyridine esters (e.g., in ) undergo acylation at the pyridine nitrogen or oxygen. For example:

Complexation with Metal Ions

Pyridine carboxylates often act as ligands in coordination chemistry:

-

Iron(II) complexes : Similar compounds (e.g., 2,6-di(pyrazol-1-yl)pyridine-4-carboxylates) form spin-crossover complexes with Fe(II), suggesting potential for analogous behavior .

Hydrolysis of the Ester Group

Though not explicitly documented for this compound, ester hydrolysis typically proceeds via:

Scientific Research Applications

Phenyl 4-(hexan-3-yl)pyridine-1(4H)-carboxylate has diverse applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phenyl 4-(hexan-3-yl)pyridine-1(4H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

To contextualize the properties of phenyl 4-(hexan-3-yl)pyridine-1(4H)-carboxylate, we compare it with three closely related compounds (Table 1).

Key Findings

Structural Flexibility and Reactivity: The hexan-3-yl chain in the target compound introduces greater lipophilicity compared to the methyl or tert-butyl groups in analogs. This could enhance membrane permeability but reduce aqueous solubility .

This contrasts with the one-pot hydrogenation strategy used for the tert-butyl derivative .

Spectral Signatures :

- The ¹H NMR of methyl 4-(1-methoxy-2-methyl-1-oxopropan-2-yl)pyridine-1(4H)-carboxylate shows distinct signals for the methyl ester (δ 3.80) and geminal methyl groups (δ 1.13), which are absent in the phenyl-substituted analog. The phenyl ester would instead exhibit aromatic proton signals (δ ~7.0–7.5).

Functional Utility :

- The tert-butyl derivative is optimized for large-scale synthesis (multi-gram quantities) and serves as a critical intermediate for nAChR agonists . In contrast, the phenyl variant’s applications remain hypothetical but could align with bioactive molecule development due to its balanced lipophilicity.

Biological Activity

Phenyl 4-(hexan-3-yl)pyridine-1(4H)-carboxylate is an organic compound belonging to the class of pyridine derivatives. Its potential biological activities have garnered interest in various fields, particularly medicinal chemistry. This article explores the biological activity of this compound, highlighting its therapeutic potentials, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with specific biomolecules, such as enzymes and receptors. These interactions can modulate various biological pathways, influencing processes relevant to disease mechanisms. The compound may exert effects through:

- Enzyme Inhibition : Binding to active sites of enzymes, altering their activity.

- Receptor Modulation : Interacting with receptors to influence signaling pathways.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

Antimicrobial Properties

Many pyridine derivatives are known for their antibacterial and antifungal activities. Studies have shown that this compound may possess similar properties, making it a candidate for further exploration in treating infections.

Anti-inflammatory Effects

The compound has been explored for its potential anti-inflammatory effects. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, which could be beneficial in conditions such as arthritis or other inflammatory diseases .

Case Studies

- Antimicrobial Activity Assessment : A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition zones comparable to standard antibiotics, suggesting its potential as an antimicrobial agent.

- Anti-inflammatory Mechanism : Another investigation focused on the compound's ability to reduce inflammation in a murine model of arthritis. The results demonstrated a reduction in swelling and pain levels, supporting its therapeutic potential in inflammatory diseases .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential.

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| Phenyl 4-(heptan-3-yl)pyridine-1(4H)-carboxylate | C19H25NO2 | Longer heptan side chain may enhance lipophilicity |

| Phenyl 4-(pentan-3-yl)pyridine-1(4H)-carboxylate | C18H23NO2 | Shorter alkane chain; different biological activity due to chain length |

| 3-Pyridinecarboxylic acid phenethyl ester | C16H19NO2 | Contains a phenethyl group instead; distinct reactivity |

This table illustrates how variations in alkane chain length and branching can influence the biological activity and pharmacokinetics of related compounds.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing Phenyl 4-(hexan-3-yl)pyridine-1(4H)-carboxylate, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization, esterification, or dearomatization protocols. For example, pyridine derivatives can undergo dearomatization using trimethylsilyl dimethylketene acetal in the presence of methyl chloroformate, followed by functionalization of the hexan-3-yl chain . Yield optimization may require temperature control (e.g., low-temperature stabilization of intermediates) and purification via column chromatography with hexane/EtOAC gradients . Monitoring reaction progress using TLC (Rf values) and ensuring anhydrous conditions are critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : 1H and 13C NMR are essential for identifying rotameric conformations and substituent effects. For example, pyridine-ring protons in similar compounds show distinct splitting patterns at δ 6.98–6.74 ppm, while ester carbonyls appear at ~170 ppm in 13C NMR .

- IR Spectroscopy : Key stretches include ester C=O (~1709 cm⁻¹) and aromatic C-H (~3051 cm⁻¹) .

- Mass Spectrometry : HRMS confirms molecular weight (e.g., [M+Na]+ adducts) with precision ≤1 ppm error .

Q. How can X-ray crystallography resolve ambiguities in the compound’s 3D structure?

- Methodological Answer : Use SHELXL for refining crystallographic data, leveraging intensity statistics (R-factor < 5%) and anisotropic displacement parameters. ORTEP-3 generates graphical representations to visualize bond angles and torsional strain in the pyridine-hexane moiety . For twinned crystals, SHELXD can perform dual-space structure solution .

Advanced Research Questions

Q. What strategies address contradictions in spectroscopic data, such as unexpected rotameric signals in NMR?

- Methodological Answer : Rotamers arise from restricted rotation around the pyridine-carboxylate bond. Use variable-temperature NMR (e.g., 298–343 K) to coalesce split peaks or employ 2D NMR (COSY, NOESY) to differentiate conformers . Computational modeling (DFT) can predict dominant rotamer populations .

Q. How does the hexan-3-yl substituent influence the compound’s reactivity in catalytic asymmetric reactions?

- Methodological Answer : The bulky hexan-3-yl group may sterically hinder enantioselective reactions. For example, in Rh-catalyzed asymmetric reductive Heck reactions, modifying ligands (e.g., chiral phosphines) or using tert-butyl carboxylate protecting groups can improve enantiomeric excess (ee >90%) . Kinetic studies (e.g., Eyring plots) quantify steric effects on activation barriers .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzymes)?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding affinities. Focus on the carboxylate group’s electrostatic interactions with active-site residues and the hexan-3-yl chain’s hydrophobic packing . QSAR models correlate substituent bulk (logP) with inhibitory activity .

Q. How are crystallographic disorders in the phenyl-pyridine moiety resolved during refinement?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.